![molecular formula C20H22N2O4 B354949 5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid CAS No. 941422-98-6](/img/structure/B354949.png)
5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid
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Overview
Description
5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid is a synthetic amino acid derivative. It has a molecular formula of C20H22N2O4 and a molecular weight of 354.41 . The IUPAC name for this compound is 5-{4-[(ethylanilino)carbonyl]anilino}-5-oxopentanoic acid .
Molecular Structure Analysis
The InChI code for 5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid is 1S/C20H22N2O4/c1-2-22(17-7-4-3-5-8-17)20(26)15-11-13-16(14-12-15)21-18(23)9-6-10-19(24)25/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,21,23)(H,24,25) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Biosynthesis Precursor
5-Amino-4-oxopentanoic acid, a similar compound, is a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll, bacteriochlorophyll, and heme. These systems are essential in processes like photosynthesis and oxygen transport. The preparation of isotopomers of 5-aminolevulinic acid for research purposes has been detailed (Shrestha‐Dawadi & Lugtenburg, 2003).
Electrosynthesis Study
Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride was examined to study the yield and quality of this compound under various conditions. This research provides insights into the synthesis process and factors affecting the yield of similar compounds (Konarev, Lukyanets & Negrimovskii, 2007).
Chemical Reactions
The reactions of N-acetyl- and N-ethoxycarbonyl-2-(1-cycloalken-1-yl)anilines with meta-cloroperbenzoic acid were studied, leading to the formation of different aniline derivatives. This research contributes to the understanding of chemical reactions involving aniline compounds (Fattakhov, Abdrakhmanov & Gataullin, 2008).
Pharmaceutical Intermediate Synthesis
The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate in the production of narcotic analgesics, was optimized. This showcases the application of similar anilino derivatives in pharmaceutical synthesis (Kiricojevic et al., 2002).
Pharmacological Evaluation
In silico evaluations of N-methylanthranilates and their analogs, including compounds structurally related to 5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid, were conducted to understand their anti-inflammatory, antinociceptive, anxiolytic, antidepressant, and anti-allergic activities (Hage-Melim et al., 2019).
Antibacterial Activity
Anilides of carboxylic and sulfonic acids, which are structurally related to 5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid, were synthesized and tested for their antimicrobial activity against Gram-positive organisms, providing insights into the potential antibacterial applications of similar compounds (Linfield et al., 1983).
Safety and Hazards
properties
IUPAC Name |
5-[4-[ethyl(phenyl)carbamoyl]anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-22(17-7-4-3-5-8-17)20(26)15-11-13-16(14-12-15)21-18(23)9-6-10-19(24)25/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,21,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKMSRFBARRFHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid |
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